(S)-4-Isopropyloxazolidine-2-thione

Catalog No.
S1487924
CAS No.
104499-08-3
M.F
C6H11NOS
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyloxazolidine-2-thione

CAS Number

104499-08-3

Product Name

(S)-4-Isopropyloxazolidine-2-thione

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1

InChI Key

CIRDXQWBLPPFPN-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=S)N1

Canonical SMILES

CC(C)C1COC(=S)N1

Isomeric SMILES

CC(C)[C@H]1COC(=S)N1

(S)-4-Isopropyloxazolidine-2-thione is a chiral auxiliary used to control stereochemistry in asymmetric synthesis, particularly in carbon-carbon bond-forming reactions like aldol additions. [1] It belongs to the widely-used Evans' auxiliary class but is distinguished by the presence of a thiocarbonyl (C=S) group in place of the more common carbonyl (C=O) found in its oxazolidinone analogs. This structural difference provides specific, procurement-relevant advantages in reaction selectivity and downstream processing. [2]

Direct substitution of (S)-4-Isopropyloxazolidine-2-thione with its oxygen analog, (S)-4-isopropyloxazolidin-2-one, is unreliable in established synthetic protocols. The sulfur atom alters the electronic properties and coordination behavior of the N-acyl derivative during enolization and subsequent reactions. [1] This results in quantifiable differences in diastereoselectivity and can necessitate re-optimization of reaction conditions, including Lewis acids and bases. Furthermore, the conditions required to cleave the auxiliary from the final product differ, making the two compounds functionally distinct for process development and manufacturing workflows. [2]

Superior Diastereoselectivity in Titanium-Mediated Aldol Additions

In a direct comparison of titanium-mediated aldol additions with isobutyraldehyde, the N-propionyl derivative of (S)-4-isopropyloxazolidine-2-thione achieved a diastereomeric ratio of >98:2. [1] Under identical conditions, the corresponding N-propionyl derivative of the standard oxygen analog, (S)-4-isopropyloxazolidin-2-one, provided a lower selectivity of 94:6. [1]

Evidence DimensionDiastereomeric Ratio (syn:anti)
Target Compound Data>98:2 (>96% d.e.)
Comparator Or Baseline(S)-4-Isopropyloxazolidin-2-one derivative: 94:6 (88% d.e.)
Quantified DifferenceProvides a purer diastereomeric product, reducing the minor isomer from 6% to <2%
ConditionsTiCl4 (1.05 eq), i-Pr2NEt (1.1 eq), NMP (1.0 eq), CH2Cl2, 0 °C, reaction with isobutyraldehyde.

Higher diastereoselectivity directly translates to increased yield of the desired stereoisomer and significantly reduces the burden of downstream purification, a critical factor in process scale-up and cost-effectiveness.

Robust High Selectivity Across Different Aldehyde Substrates

The high selectivity of the oxazolidinethione auxiliary is maintained across various substrates. When hydrocinnamaldehyde was used as the electrophile, the N-propionyl oxazolidinethione delivered the aldol product with >98:2 diastereoselectivity. [1] Its oxazolidinone counterpart was again lower, affording a 95:5 ratio. [1]

Evidence DimensionDiastereomeric Ratio (syn:anti)
Target Compound Data>98:2 (>96% d.e.)
Comparator Or Baseline(S)-4-Isopropyloxazolidin-2-one derivative: 95:5 (90% d.e.)
Quantified DifferenceMaintains highest level of selectivity (<2% minor isomer) where the oxygen analog shows decreased performance (5% minor isomer).
ConditionsTiCl4 (1.05 eq), i-Pr2NEt (1.1 eq), NMP (1.0 eq), CH2Cl2, 0 °C, reaction with hydrocinnamaldehyde.

This demonstrates greater reliability and process robustness, making it a more dependable choice for complex syntheses or when adapting a procedure to new substrates without extensive re-optimization.

Enables Milder and More Versatile Auxiliary Cleavage

The N-acyl oxazolidinethione auxiliary can be cleaved under a wider variety of mild conditions compared to the more robust oxazolidinone ring. [REFS-1, REFS-2] While oxazolidinones often require strong hydrolytic (e.g., LiOH/H2O2) or reductive (e.g., LiBH4) conditions, the thiocarbonyl group is more susceptible to nucleophilic acyl substitution, such as aminolysis or alcoholysis. This facilitates removal of the auxiliary without damaging sensitive functional groups in the synthesized molecule. [2]

Evidence DimensionAuxiliary Cleavage Compatibility
Target Compound DataAmenable to mild nucleophilic cleavage (e.g., aminolysis, alcoholysis) in addition to standard reductive/hydrolytic methods.
Comparator Or BaselineOxazolidinone auxiliaries typically require harsher reductive or strongly basic hydrolytic conditions for removal.
Quantified DifferenceNot applicable (qualitative process advantage).
ConditionsGeneral synthetic chemistry.

This provides critical process flexibility, enabling the synthesis of complex, polyfunctional molecules that would not be stable to the harsh cleavage conditions required for standard oxazolidinone auxiliaries.

Maximizing Diastereoselectivity in High-Purity Pharmaceutical Intermediate Synthesis

For synthetic routes where maximizing the yield of a single stereoisomer is critical to avoid costly chiral purification or chromatography. The documented >96% d.e. makes it the right choice for producing key fragments of complex natural products or APIs where isomeric purity is paramount. [1]

Asymmetric Synthesis of Molecules with Base- or Reductant-Sensitive Functional Groups

When the target molecule contains functional groups (e.g., esters, reducible moieties) that are incompatible with the harsh LiOH/H2O2 or LiBH4 conditions often used to cleave oxazolidinones. The suitability of this auxiliary for milder cleavage protocols enables more efficient and shorter synthetic routes. [2]

Development of Robust and Generalizable Aldol Reaction Protocols

In methodology development or library synthesis where a single, reliable protocol is needed for a diverse range of aldehyde substrates. Its consistent high performance reduces the need for case-by-case re-optimization, improving workflow efficiency. [1]

XLogP3

1.7

Wikipedia

4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol

Dates

Last modified: 08-15-2023

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